molecular formula C18H19ClN4O B3360678 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- CAS No. 89459-62-1

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-

Cat. No.: B3360678
CAS No.: 89459-62-1
M. Wt: 342.8 g/mol
InChI Key: JTQUOKVNZGTEQK-UHFFFAOYSA-N
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Description

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- is a synthetic organic compound belonging to the acridine family. This compound is notable for its potential applications in medicinal chemistry, particularly as an antitumor agent. Its structure consists of an acridine core with various functional groups that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- typically involves multiple steps:

    Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobenzaldehyde and aniline derivatives, under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the acridine derivative with chloroformic acid derivatives.

    Amination and Chlorination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines. Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the amino group with dimethylaminoethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Mechanism of Action : The compound has shown promise as an anticancer agent by inducing apoptosis in cancer cells through mechanisms involving the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
    • Case Study : In vitro studies have demonstrated that derivatives of acridine compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) indicates that modifications on the acridine ring enhance potency against specific cancer types .
  • Antimicrobial Properties
    • Spectrum of Activity : Research indicates that 4-Acridinecarboxamide derivatives exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The presence of the chloro group is believed to increase membrane permeability, enhancing the compound's efficacy.
    • Case Study : A study published in the Chemistry and Pharmaceutical Bulletin reported that certain derivatives showed significant inhibition of bacterial growth, suggesting potential for development as new antimicrobial agents .
  • Antiviral Effects
    • Mechanism : Some studies have indicated antiviral properties, particularly against viruses such as HIV, where acridine derivatives can interfere with viral replication processes.
    • Research Findings : The antiviral activity is hypothesized to result from the compound's ability to intercalate into viral RNA or DNA, disrupting replication .

Biological Research Applications

  • Fluorescent Probes
    • The acridine moiety is known for its fluorescent properties, making it suitable for use as a fluorescent probe in biological imaging techniques.
    • Application Example : Researchers have utilized acridine-based compounds in cellular imaging to study cellular processes like apoptosis and autophagy due to their ability to emit fluorescence upon binding to nucleic acids.
  • Enzyme Inhibition Studies
    • The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting proteases involved in various diseases.
    • Case Study : Inhibition assays have shown that modifications to the acridine structure can lead to selective inhibition of specific proteases, providing insights into drug design for therapeutic interventions .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria
Antiviral EffectsInterferes with viral replication
Biological ImagingUsed as a fluorescent probe
Enzyme InhibitionSelective inhibition of proteases

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase enzymes. By intercalating between DNA bases, it disrupts the normal function of the DNA, leading to the inhibition of replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential antitumor agent.

Comparison with Similar Compounds

Similar Compounds

    4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-: Another derivative with similar structure but without the chloro group.

    9-Aminoacridine: A simpler acridine derivative with known antibacterial properties.

    Amsacrine: An antitumor agent with a similar mechanism of action but different structural features.

Uniqueness

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- is unique due to the presence of the chloro group, which enhances its ability to intercalate with DNA and increases its potency as a topoisomerase inhibitor. This structural feature distinguishes it from other acridine derivatives and contributes to its specific biological activities.

Biological Activity

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- is a compound of significant interest due to its biological activities, particularly in the context of cancer treatment. This compound belongs to the acridine family, known for their intercalating properties and ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.

  • Chemical Name : 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-
  • CAS Number : 89459-62-1
  • Molecular Formula : C18H19ClN4O
  • Molecular Weight : 348.82 g/mol

The primary mechanism of action for this compound involves its role as a DNA intercalator , which allows it to insert between DNA bases, disrupting normal function. This interference leads to the inhibition of DNA synthesis and ultimately triggers apoptosis in cancer cells. The compound has shown efficacy against various tumor types by targeting topoisomerase II, which is essential for DNA strand separation during replication .

Antitumor Activity

Research has demonstrated that 4-acridinecarboxamide derivatives exhibit potent antitumor activity. Notably, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a related compound, has been tested extensively:

  • Study on Lewis Lung Adenocarcinoma : DACA was effective in treating transplantable Lewis lung adenocarcinoma in mice, with results indicating a significant tumor growth delay when administered at optimal doses. The study highlighted that DACA's efficacy was comparable to established chemotherapeutics like 5-fluorouracil and superior to doxorubicin and cyclophosphamide .
  • Xenograft Models : DACA also demonstrated significant activity against human melanoma cell lines in athymic mice, indicating its potential for treating aggressive skin cancers .

In Vitro Studies

In vitro studies have shown that compounds similar to 4-acridinecarboxamide exhibit high activity against multidrug-resistant cell lines. This suggests that these compounds may overcome common resistance mechanisms seen in cancer therapies .

Toxicity and Side Effects

While the antitumor efficacy is promising, toxicity remains a concern. The administration of high doses has been associated with side effects; however, using split-dose schedules or slow intravenous infusion has mitigated these effects, allowing for larger doses without significant toxicity .

Comparative Efficacy Table

Compound NameCAS NumberEfficacyNotable Studies
DACA89459-21-2HighEffective against Lewis lung adenocarcinoma and melanoma xenografts
Doxorubicin23214-92-6ModerateStandard chemotherapy agent with known side effects
Cyclophosphamide50-18-0ModerateCommonly used but can cause severe toxicity

Properties

IUPAC Name

9-amino-7-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-23(2)9-8-21-18(24)13-5-3-4-12-16(20)14-10-11(19)6-7-15(14)22-17(12)13/h3-7,10H,8-9H2,1-2H3,(H2,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQUOKVNZGTEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)Cl)N=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276424
Record name 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89459-62-1
Record name 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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